6-Cyanopyridine-3-sulfonyl chloride

説明

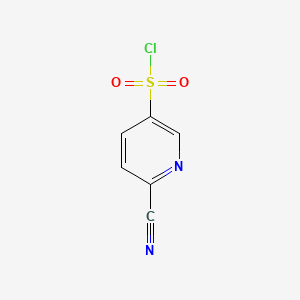

Structure

3D Structure

特性

IUPAC Name |

6-cyanopyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOYFAYYJPORLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677632 | |

| Record name | 6-Cyanopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928139-31-5 | |

| Record name | 6-Cyano-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928139-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyanopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyanopyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Cyanopyridine 3 Sulfonyl Chloride

Traditional Synthetic Approaches for Pyridyl Sulfonyl Chlorides

The foundational methods for synthesizing pyridyl sulfonyl chlorides, including the 6-cyano derivative, have long relied on robust and well-established chemical transformations. These approaches, while effective, often involve harsh reagents and conditions.

Diazotization-Chlorosulfonylation Strategies

A prevalent traditional route for preparing aryl sulfonyl chlorides from aryl amines is the Meerwein procedure, a variation of the Sandmeyer reaction. rsc.org This method is particularly useful for creating pyridine-3-sulfonyl chlorides from their corresponding 5-aminopyridine precursors. cbijournal.com The process involves two main steps:

Diazotization: The starting aminopyridine is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), to form an intermediate diazonium salt. rsc.orgcbijournal.com For instance, 3-aminopyridine (B143674) can be converted to its diazonium salt at low temperatures (0-5 °C). google.com To enhance stability, the diazonium salt can sometimes be isolated as a tetrafluoroborate (B81430) salt. google.com

Chlorosulfonylation: The diazonium salt is then reacted with sulfur dioxide (SO₂) in a suitable solvent like acetic acid, with a copper salt (e.g., copper(I) chloride or copper(II) chloride) acting as a catalyst. rsc.orgcbijournal.comresearchgate.net This step substitutes the diazonium group with a sulfonyl chloride group.

The efficiency of this reaction is influenced by several factors. The concentration of sulfur dioxide and the presence of a copper catalyst are crucial for good yields. cbijournal.com While this method is generally effective, it can be less successful for pyridines with strongly electron-withdrawing groups due to the instability of the diazonium intermediate. rsc.org The use of aqueous acidic conditions has been shown to have advantages over procedures that minimize water, offering a safer, more scalable, and environmentally friendlier process where the product often precipitates directly from the reaction mixture. researchgate.net

Table 1: Key Parameters in Diazotization-Chlorosulfonylation

| Parameter | Description | Typical Conditions | Source(s) |

|---|---|---|---|

| Starting Material | Substituted Aminopyridine | 5-Aminopyridine derivatives | cbijournal.com |

| Diazotizing Agent | Converts amine to diazonium salt | NaNO₂ in HCl | rsc.orgcbijournal.com |

| Catalyst | Facilitates sulfonyl group introduction | Copper(I) or Copper(II) salts | cbijournal.comresearchgate.net |

| SO₂ Source | Provides the sulfonyl moiety | Gaseous SO₂ or Thionyl Chloride | cbijournal.comresearchgate.net |

| Solvent | Reaction Medium | Acetic Acid or aqueous HCl | cbijournal.comresearchgate.net |

| Temperature | Controls reaction rate and stability | 0-5 °C for diazotization | google.com |

Chlorosulfonation Reactions

Direct chlorosulfonation involves the electrophilic substitution of a hydrogen atom on the pyridine (B92270) ring with a chlorosulfonyl group (-SO₂Cl). The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H).

This method is often straightforward but can be aggressive, requiring careful temperature control to prevent side reactions, such as decomposition or over-sulfonation. For sensitive substrates like those containing a nitrile (cyano) group, the harsh, acidic conditions can pose a risk of hydrolysis. Furthermore, direct chlorosulfonation is generally less effective for electron-deficient aromatic rings, making it a challenging approach for many substituted pyridines. rsc.org The reaction often necessitates an excess of the chlorinating reagent, leading to the generation of corrosive and toxic byproducts, which complicates product isolation and waste disposal. cbijournal.com

Modern and Green Synthetic Innovations

In response to the limitations of traditional methods, recent research has focused on developing safer, more efficient, and environmentally benign synthetic routes. These innovations leverage new technologies and catalytic systems to produce 6-Cyanopyridine-3-sulfonyl chloride and related compounds.

Continuous Flow Synthesis Techniques

Continuous flow chemistry, utilizing microreactors, has emerged as a powerful tool for synthesizing sulfonyl chlorides, including pyridine-3-sulfonyl chloride. google.com This technology offers significant advantages over traditional batch processing, particularly in managing highly exothermic and potentially hazardous reactions. researchgate.netrsc.org

Key benefits of continuous flow synthesis include:

Enhanced Safety: By using small reactor volumes, the risk of thermal runaway associated with exothermic chlorosulfonation reactions is minimized. rsc.org

Precise Control: Microreactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

Rapid Reactions: The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, often enabling reactions to be completed in seconds or minutes. scispace.com

A patented method describes the preparation of pyridine-3-sulfonyl chloride where 3-aminopyridine is rapidly diazotized in a microreactor, and the resulting stable diazonium salt is immediately mixed with thionyl chloride in a subsequent reactor, enabling a continuous and automated process under mild conditions. google.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis | Source(s) |

|---|---|---|---|

| Safety | Higher risk of thermal runaway | Inherently safer, excellent heat transfer | researchgate.netrsc.org |

| Scalability | Can be challenging and hazardous | More straightforward and safer scaling | researchgate.netgoogle.com |

| Reaction Time | Often hours | Typically seconds to minutes | scispace.com |

| Process Control | Less precise | Superior control over parameters | scispace.com |

| Productivity | Limited by vessel size | High throughput and space-time yield | rsc.org |

Oxidative Chlorosulfonation Methods

Oxidative chlorosulfonation provides an alternative to direct chlorosulfonation or diazotization by converting sulfur-containing precursors, such as thiols or disulfides, into the corresponding sulfonyl chlorides. These methods often employ milder oxidants and are compatible with a wider range of functional groups.

Using N-chloroamides: Reagents like N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) are effective for the oxidative chlorination of sulfur compounds. researchgate.netresearchgate.net These methods are praised for their mild conditions and simple, practical application, providing access to a variety of aryl and heteroaryl sulfonyl chlorides. researchgate.netresearchgate.net The synthesis is often straightforward, and in the case of NCS, the succinimide (B58015) byproduct can be recycled, making the process more sustainable. researchgate.net

Using H₂O₂: Hydrogen peroxide (H₂O₂) is an environmentally friendly oxidant. In the presence of a chlorine source like TMSCl or HCl, H₂O₂ can efficiently oxidize thiols to sulfonyl chlorides. researchgate.netjchemrev.com This approach is attractive due to its low cost and the formation of water as the only byproduct. rsc.org

Bleach-Mediated: A simple and economical method utilizes household bleach (sodium hypochlorite, NaOCl) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. This approach is environmentally sound, uses readily available reagents, and allows for easy purification, affording high yields of the desired sulfonyl chlorides. organic-chemistry.org

Catalyst-Mediated Approaches

The use of transition metal catalysts has opened new avenues for the synthesis of pyridyl sulfonyl chlorides, often proceeding under milder conditions with high selectivity.

Cu-catalyzed: Copper catalysts are integral to the traditional diazotization-chlorosulfonylation (Sandmeyer) reaction. cbijournal.comresearchgate.net More modern applications involve copper-catalyzed three-component reactions that unite aryl boronic acids, sulfur dioxide, and amines to directly form sulfonamides. scispace.com Copper catalysis is also used in the coupling of (hetero)aryl halides with sulfinate-releasing reagents to produce masked sulfinates, which are precursors to sulfonyl derivatives. nih.govacs.org

Pd-catalyzed: Palladium catalysis enables the direct C-H sulfonylation of pyridine derivatives. nih.govrsc.org For example, using a 2-pyridyloxyl group as a directing group, palladium catalysts can selectively install a sulfonyl chloride group at the ortho-position of a benzene (B151609) ring in 2-aryloxypyridines. nih.gov This C-H activation strategy avoids the need for pre-functionalized starting materials, representing a more atom-economical approach. rsc.org Other palladium-catalyzed methods involve cross-coupling reactions where pyridyl pyrimidylsulfones act as latent pyridyl nucleophiles, reacting with aryl bromides to form diverse arylpyridine derivatives. acs.org

Optimization of Reaction Parameters and Scale-Up Considerations

The efficient synthesis of this compound is contingent on the careful optimization of reaction parameters to maximize yield and purity while ensuring the process is scalable for potential industrial application. Research into the synthesis of analogous pyridine sulfonyl chlorides provides significant insights into key parameters and methodologies.

Optimization of the Diazotization-Sulfonylation Route

A prevalent method for synthesizing pyridine sulfonyl chlorides involves a Sandmeyer-type reaction, starting from the corresponding aminopyridine. This two-step process begins with the diazotization of the amine, followed by a catalyzed reaction to introduce the sulfonyl chloride group. Drawing from a patented method for the closely related pyridine-3-sulfonyl chloride, several parameters are critical for optimization. google.com

The initial diazotization of the aminopyridine precursor is highly sensitive to temperature and reagent stoichiometry. The reaction is typically conducted at low temperatures, between 0-5°C, to ensure the stability of the intermediate diazonium salt, which can be prone to decomposition at higher temperatures. google.comcbijournal.com The stabilization of this intermediate is crucial for high-yield synthesis. The use of sodium fluoroborate to form a more stable diazonium fluoroborate salt is a key optimization step, allowing for the isolation of the intermediate and leading to a cleaner subsequent reaction. google.com

Key optimized parameters for the diazotization and subsequent sulfonylation steps, based on analogous syntheses, are detailed below. google.com

Table 1: Optimized Reaction Parameters for Diazotization-Sulfonylation

| Parameter | Optimized Condition | Rationale |

| Diazotization | ||

| Temperature | 0-5°C | Prevents decomposition of the unstable diazonium salt. google.com |

| Acid Medium | 6-10 M Hydrochloric Acid | Provides the necessary acidic environment for diazotization. |

| Reagent Ratio | 1 : 1.05-1.1 : 1.1-1.3 (Amine : NaNO₂ : NaBF₄) | Ensures complete conversion and stabilization of the diazonium salt. google.com |

| Sulfonylation | ||

| Catalyst | Cuprous Chloride (CuCl) | Catalyzes the efficient conversion of the diazonium salt to the sulfonyl chloride. cbijournal.com |

| Reagent | Thionyl Chloride (SOCl₂) | Serves as the source for the sulfonyl chloride moiety. |

| Temperature | 0-5°C | Controls the exothermicity of the reaction and minimizes side products. |

This interactive table summarizes key optimized parameters for the synthesis of pyridine sulfonyl chlorides via a diazotization route, based on established research for analogous compounds.

Alternative Synthetic Routes and Optimization

Alternative methodologies offer different approaches to optimization and may be suitable under specific contexts. One such method involves the conversion of sulfonyl hydrazides to sulfonyl chlorides. This transformation has been optimized by screening various chlorinating agents and solvents. mdpi.comnih.gov

Research has shown that N-Chlorosuccinimide (NCS) is a highly effective chlorinating agent in a suitable solvent like acetonitrile (B52724), providing near-quantitative yields under mild, room-temperature conditions. mdpi.comresearchgate.net This method avoids the handling of potentially unstable diazonium salts.

Table 2: Optimization of Sulfonyl Chloride Synthesis from Sulfonyl Hydrazide

| Entry | Halogen Source | Solvent | Yield (%) |

| 1 | MgCl₂ | CH₃CN | N.R. |

| 2 | CuCl | CH₃CN | 38 |

| 3 | SOCl₂ | CH₃CN | 85 |

| 4 | NCS | CH₃CN | 99 |

| 5 | NCS | Dichloromethane | 75 |

| 6 | NCS | Toluene | 62 |

N.R. = No Reaction. This interactive table, adapted from studies on aryl sulfonyl hydrazides, illustrates the optimization of the halogen source and solvent. mdpi.comresearchgate.net

Scale-Up Considerations

For any synthetic method to be industrially viable, scalability is a primary concern. The diazotization route using a stabilized fluoroborate intermediate is described as suitable for industrial scale-up production due to its low cost, high product content, and generation of less waste. google.comgoogle.com The ability to isolate the stable diazonium salt intermediate improves process safety and control on a larger scale. acs.orgnih.gov

However, traditional batch processing for highly exothermic reactions like sulfonylation presents safety risks, such as thermal runaway. rsc.orgpharmafocusamerica.com Modern scale-up strategies increasingly focus on continuous flow chemistry to mitigate these risks. rsc.orgresearchgate.netnih.gov Continuous flow reactors offer superior control over reaction parameters like temperature and residence time. rsc.org This enhanced control not only improves the safety profile of the process but can also lead to very high space-time yields, making it an attractive option for large-scale manufacturing. rsc.org For instance, a continuous flow protocol for sulfonyl chloride synthesis demonstrated the ability to achieve a throughput of 3.7 g/h with a significant reduction in process mass intensity, highlighting its efficiency and environmental benefits over batch processes. nih.govresearchgate.net

Reactivity and Mechanistic Investigations of 6 Cyanopyridine 3 Sulfonyl Chloride

Electrophilic Reactivity and Nucleophilic Attack.benchchem.com

The core of 6-cyanopyridine-3-sulfonyl chloride's reactivity lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity is significantly enhanced by the strong electron-withdrawing effect of the cyano group at the 6-position, which is transmitted through the pyridine (B92270) ring. This activation makes the sulfonyl chloride highly susceptible to attack by a wide range of nucleophiles. The general mechanism involves the nucleophile attacking the sulfur atom, leading to the displacement of the chloride ion, a good leaving group. This process results in the formation of a new bond between the nucleophile and the sulfonyl group.

Reactions with Amines: Formation of Sulfonamides.benchchem.comucl.ac.ukrsc.org

The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of sulfonamides. ucl.ac.ukrsc.org This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. The electron-deficient nature of the pyridine ring, a consequence of the cyano group's influence, accelerates the rate of sulfonamide formation.

The general reaction can be represented as: R¹R²NH + 6-CN-C₅H₃-3-SO₂Cl → 6-CN-C₅H₃-3-SO₂NR¹R² + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

The reaction proceeds readily with a variety of amines, including anilines, aliphatic amines, and heterocyclic amines, to produce the corresponding sulfonamides in good to excellent yields. rsc.org Microwave-assisted, solvent-free conditions have been shown to be an efficient and environmentally friendly method for this transformation, significantly reducing reaction times. rsc.org The mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, forming a tetrahedral intermediate, which then collapses to release the chloride ion and form the stable sulfonamide product. rsc.org

Table 1: Examples of Sulfonamide Formation from this compound

| Amine | Product | Reaction Conditions | Yield (%) |

| Aniline | N-Phenyl-6-cyanopyridine-3-sulfonamide | Microwave, solvent-free, 3 min | 97 |

| Various primary and secondary amines | Corresponding sulfonamides | Microwave, solvent-free, 1.5-7 min | Good to excellent |

Data sourced from a study on microwave-assisted sulfonylation of amines. rsc.org

Reactions with Alcohols and Other Nucleophiles.benchchem.comrsc.org

In addition to amines, this compound reacts with other nucleophiles, such as alcohols, to form sulfonate esters. vaia.com This reaction also typically requires a base to scavenge the HCl produced. The resulting sulfonate group is an excellent leaving group, analogous to a halide, which makes the product a useful intermediate for further nucleophilic substitution reactions. vaia.comlibretexts.org

The general reaction with an alcohol is: ROH + 6-CN-C₅H₃-3-SO₂Cl → 6-CN-C₅H₃-3-SO₂OR + HCl

However, in some cases, the sulfonate esters derived from these reactions can be unstable and difficult to isolate. rsc.org Other nucleophiles, such as thiols, can also react with this compound to form the corresponding thiosulfonates.

Transition Metal-Catalyzed Coupling Reactions

The versatility of this compound extends to its participation in transition metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Desulfitative Cross-Couplings.sioc-journal.cnchemrevlett.com

A significant area of research has been the use of aryl sulfonyl chlorides as coupling partners in desulfitative cross-coupling reactions. sioc-journal.cnchemrevlett.comchemrevlett.com In these reactions, the sulfonyl chloride group is extruded as sulfur dioxide (SO₂), and the aryl group is coupled with another partner. This approach has gained interest due to the low cost, ready availability, and stability of sulfonyl chlorides. chemrevlett.com

Under the catalysis of transition metals like palladium, this compound can be coupled with a variety of nucleophiles. sioc-journal.cn The proposed mechanism for these reactions often involves the oxidative addition of the sulfonyl chloride to the metal center, followed by the extrusion of SO₂ to form an arylpalladium intermediate. This intermediate then undergoes further reaction with the coupling partner to yield the final product. chemrevlett.com

Sulfonylation Reactions.sioc-journal.cnresearchgate.net

In contrast to desulfitative couplings, sulfonylation reactions retain the sulfonyl group in the final product. This compound can be used in direct C-H sulfonylation of N-heteroaromatics. researchgate.net This type of reaction typically involves the activation of the N-heterocycle, followed by the addition of a sulfinate salt. researchgate.net While this specific reaction directly uses sulfinate salts, the underlying principle of forming a sulfonylated product is relevant to the reactivity of the sulfonyl chloride precursor.

Reactions with Unsaturated Organic Compounds.magtech.com.cnresearchgate.net

Sulfonyl chlorides, in general, are known to react with a variety of unsaturated organic compounds, including alkenes and alkynes. magtech.com.cnresearchgate.net These reactions can proceed through different pathways, including radical, ionic, and cycloaddition mechanisms. magtech.com.cn For instance, the reaction of sulfonyl chlorides with alkenes can lead to chlorosulfonylation, sulfonylation, or arylation products, depending on the reaction conditions and the nature of the substrates. magtech.com.cn While specific studies on the reactions of this compound with unsaturated compounds are not extensively detailed in the provided context, the general reactivity patterns of sulfonyl chlorides suggest its potential to participate in such transformations. magtech.com.cnresearchgate.net

Annulation Reactions

Annulation reactions involving sulfonyl chlorides represent a powerful strategy for the construction of complex cyclic and polycyclic aromatic systems. Sulfonyl chlorides can participate in cascade reactions, often initiated by radical species, leading to the formation of multiple rings in a single synthetic operation. A notable example is the visible-light-promoted cascade radical cyclization for the synthesis of sulfonylated benzimidazo/indolo[2,1-a]iso-quinolin-6(5H)-ones. researchgate.net This process demonstrates a transition-metal-free and efficient route to sulfonylated polyaromatics. researchgate.net The reaction proceeds through a three-component photochemical protocol, highlighting the utility of sulfonyl-containing precursors in generating molecular complexity. researchgate.net

While specific studies on the annulation reactions of this compound are not extensively detailed, the general reactivity of sulfonyl chlorides suggests its potential as a substrate in such transformations. magtech.com.cn The presence of the electron-withdrawing cyano group and the pyridine nitrogen in this compound can influence the electronic properties of the molecule, potentially modulating its reactivity in annulation cascades. The sulfonyl chloride group itself is a versatile functional group that can be utilized in various cyclization strategies, including [2+2] annulations with alkenes and alkynes. magtech.com.cn

Radical and Ionic Addition Pathways

The sulfonyl chloride functional group is a well-established precursor for generating sulfonyl radicals, which can subsequently participate in a variety of addition reactions. magtech.com.cn The generation of these radicals can be achieved through thermal or photochemical methods. msuniv.ac.in Once formed, sulfonyl radicals readily add to unsaturated systems like alkenes and alkynes, a process known as chlorosulfonylation. magtech.com.cn Furthermore, sulfonyl chlorides can serve as a source for aryl radicals through single-electron reduction, a transformation achievable via photoredox catalysis, organic electrochemistry, or photoelectrochemistry. rsc.org This opens up pathways for C-C bond formation through the coupling of the pyridinyl radical with other radical species. rsc.orgacs.org

The reactivity of this compound in radical reactions is influenced by the pyridine core. The functionalization of pyridines via radical pathways is a significant area of research. acs.org The generation of a pyridinyl radical from this compound could lead to novel functionalization strategies, diverging from classical Minisci-type reactions. acs.org

In addition to radical pathways, the electrophilic nature of the sulfonyl chloride group in this compound dominates its ionic reactivity. The sulfur atom is highly susceptible to nucleophilic attack, leading to the formation of sulfonamides (with amines), sulfonate esters (with alcohols), or sulfonothioates (with thiols). The pyridine ring, particularly with the electron-withdrawing cyano group, can also be subject to nucleophilic aromatic substitution, although the sulfonyl chloride is generally the more reactive site for nucleophilic attack. researchgate.net

| Reaction Type | Reactant | Product Type | Key Features |

| Radical Addition | Alkenes, Alkynes | Chlorosulfonylation products | Formation of C-S and C-Cl bonds. magtech.com.cn |

| Radical Arylation | Radical precursors | C-C coupled products | Generation of aryl radical via reduction of sulfonyl chloride. rsc.org |

| Ionic Addition | Amines, Alcohols, Thiols | Sulfonamides, Sulfonate esters, Sulfonothioates | Nucleophilic attack on the electrophilic sulfonyl chloride. |

Unique Reactivity in Biologically Relevant Systems

Recent research has highlighted the utility of activated sulfonyl species, including derivatives of pyridine-3-sulfonyl chloride, for the selective modification of ribonucleic acids (RNA). nih.govresearchgate.net Specifically, these reagents have been shown to effectively sulfonylate the 2'-hydroxyl (2'-OH) group of ribonucleotides. nih.govtcichemicals.com This reaction provides a valuable tool for probing RNA structure and function. nih.govresearchgate.net

The sulfonylation of RNA 2'-OH groups has emerged as an alternative to the more established acylation methods. nih.govresearchgate.net Sulfonylating agents, such as certain aryl sulfonyltriazoles derived from sulfonyl chlorides, exhibit greater stability in aqueous environments compared to many acylating agents, which is a significant advantage for biological applications. nih.govresearchgate.net This enhanced stability allows for more controlled and efficient labeling of RNA. nih.gov

The reaction shows selectivity for the 2'-OH groups in unpaired or flexible regions of the RNA structure over those in duplex regions. nih.govresearchgate.net This selectivity is crucial for RNA structure mapping, as the site of modification can be detected by reverse transcriptase stops, providing insights into the RNA's secondary and tertiary structure. nih.gov The use of pyridine-based sulfonylating agents, such as a pyridyl sulfonyltriazole reagent (P3S), has demonstrated good solubility in aqueous solvents and a long half-life in water, making them suitable for in-vitro and potentially in-cell applications. tcichemicals.com

| Reagent Feature | Description | Significance | Reference |

| Target | RNA 2'-hydroxyl groups | Enables probing of RNA structure and function. | nih.govresearchgate.net |

| Selectivity | Unpaired nucleotides over duplex regions | Allows for mapping of RNA secondary and tertiary structures. | nih.gov |

| Stability | Extended lifetimes in aqueous solution | Offers better control and efficiency compared to some acylation reagents. | nih.govresearchgate.net |

| Application | RNA structure analysis, labeling, and conjugation | Provides a versatile tool for RNA biology research. | nih.govtcichemicals.com |

Stereochemical and Regiochemical Control in Reactions

Achieving stereochemical and regiochemical control in reactions involving substituted pyridines is a fundamental challenge in organic synthesis due to the inherent electronic properties of the heterocycle. The presence of multiple substituents on the pyridine ring, as in this compound, further complicates selectivity. The electron-withdrawing nature of both the cyano group and the sulfonyl chloride group significantly influences the regioselectivity of nucleophilic and radical additions to the pyridine ring. mdpi.com

In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to strongly electron-withdrawing groups are activated for attack. For this compound, this would suggest that positions 2, 4, and 5 are electronically activated. However, the regiochemical outcome is a complex interplay of electronic effects, steric hindrance, and the nature of the nucleophile and reaction conditions. researchgate.net For instance, in related di- and tri-halopyridines, the regioselectivity of nucleophilic substitution can be finely tuned by the choice of reaction medium and catalyst. researchgate.net

In the context of dearomatization reactions of pyridinium (B92312) salts, which often involve nucleophilic addition, high levels of regio- and stereocontrol can be achieved. mdpi.com Chiral auxiliaries or catalysts can direct the facial selectivity of the nucleophilic attack, leading to the formation of enantioenriched dihydropyridine (B1217469) products. mdpi.com While specific studies on this compound in asymmetric catalysis are limited, the principles established for other substituted pyridines are applicable. The sulfonyl chloride group could be first converted to a sulfonamide or sulfonate ester, and the resulting substituted pyridine could then be a substrate in stereoselective transformations. The steric bulk and electronic influence of the resulting sulfonyl-derived group, in concert with the cyano group, would be critical in dictating the stereochemical and regiochemical course of the reaction. mdpi.com

Applications of 6 Cyanopyridine 3 Sulfonyl Chloride in Advanced Chemical Research

Contributions to Medicinal Chemistry and Drug Discovery

The versatility of 6-cyanopyridine-3-sulfonyl chloride has made it a valuable precursor in the synthesis of novel therapeutic agents. Its ability to readily form sulfonamide linkages is particularly crucial, as the sulfonamide functional group is a key component in a wide array of biologically active compounds.

Precursor for Pharmaceutically Active Sulfonamide Derivatives

The primary application of this compound in medicinal chemistry is as an intermediate in the preparation of heterocyclic sulfonamide compounds. The sulfonyl chloride moiety is a potent electrophile that readily reacts with primary and secondary amines to form stable sulfonamide bonds. This reaction is a cornerstone in the synthesis of a diverse library of compounds for drug discovery. The presence of the cyano group and the pyridine (B92270) nitrogen offers additional sites for chemical modification, allowing for the fine-tuning of the pharmacological properties of the final products.

The synthesis of these derivatives typically involves the reaction of this compound with a wide range of amine-containing molecules. This modular approach enables the systematic exploration of the structure-activity relationships of the resulting sulfonamides, which is a critical step in the development of new drugs.

Role in Anti-Infective and Anti-Cancer Agent Synthesis

Research has highlighted the role of cyanopyridine derivatives in the development of agents with anti-infective and anti-cancer properties. While direct synthesis from this compound is not always explicitly detailed in general literature, its role as a precursor to complex sulfonamides is critical. For instance, it is used as an intermediate in the preparation of heterocyclic sulfonamides that act as Edg-1 antagonists, which are useful in the treatment of cancer. coompo.com

The cyanopyridine scaffold itself has been investigated for its anti-cancer effects. Studies have shown that certain 2-amino-3-cyanopyridine (B104079) derivatives exhibit significant anticancer activity, with the ability to inhibit the migration and colony formation of cancer cells. sciencedaily.com Furthermore, novel cyanopyridine derivatives containing a sulfonamide linkage have been synthesized and tested for their antimicrobial activity, with some compounds showing promising results against various bacterial cell lines. nih.gov

| Therapeutic Area | Compound Class Derived from this compound | Research Finding |

| Oncology | Heterocyclic Sulfonamides (as Edg-1 antagonists) | Intermediate for synthesis of compounds for cancer treatment. coompo.com |

| Oncology | 2-Amino-3-cyanopyridine derivatives | Inhibition of cancer cell migration and colony formation. sciencedaily.com |

| Infectious Diseases | Cyanopyridine derivatives with sulfonamide linkage | Demonstrated antimicrobial activity against various bacterial strains. nih.gov |

Development of Agents Targeting Specific Biological Pathways (e.g., Anti-Diabetic, Anti-Alzheimer's)

The application of cyanopyridine-based compounds extends to neurodegenerative diseases. A series of novel cyanopyridine-triazine hybrids have been designed and synthesized as potential multitargeted anti-Alzheimer's agents. nih.gov These compounds have shown promising inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. Molecular modeling studies have indicated that these hybrids can interact with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov While these specific hybrids may not be directly synthesized from this compound, this research highlights the potential of the cyanopyridine scaffold in designing agents for complex diseases.

It is important to note that while the broader class of cyanopyridine derivatives is being explored for various therapeutic targets, specific research directly linking this compound to the development of anti-diabetic agents is not extensively documented in the available literature.

Utility in Agrochemical Development

The structural motifs present in this compound are also relevant to the agrochemical industry. The pyridine ring is a common feature in many successful pesticides, and the sulfonyl group is integral to several classes of herbicides.

Synthesis of Herbicides and Pesticides

Pyridine-3-sulfonyl compounds, a class that includes this compound, have been identified as having useful pesticidal properties. google.com Patents in this area describe the use of pyridine-3-sulfonyl compounds in pesticidal compositions. These compounds and their derivatives can be formulated with agronomically acceptable carriers for application in crop protection. google.comgoogle.com The development of new pesticidal agents is crucial for managing crop damage caused by insects and other pests.

| Agrochemical Class | Target Application |

| Pyridine-3-sulfonyl compounds | Pesticidal agents for crop protection. google.comgoogle.com |

Applications in Materials Science

The unique electronic and reactive properties of this compound suggest its potential as a building block in materials science. The combination of a pyridine ring, a cyano group, and a sulfonyl chloride group in a single molecule offers opportunities for the synthesis of novel polymers and functional materials. The sulfonyl chloride can be used to introduce the cyanopyridine moiety into polymer backbones or as a reactive site for surface modification. The cyano group can influence the electronic properties of materials and can also be a site for further chemical transformations. While this is a promising area, specific applications and detailed research findings on the use of this compound in materials science are not yet widely reported.

Functionalization of Polymers and Advanced Materials

The modification of polymers and other advanced materials is crucial for tailoring their properties to specific applications. The inherent reactivity of this compound makes it a candidate for the surface functionalization and bulk modification of various polymeric substrates. The sulfonyl chloride moiety is a potent electrophile that readily reacts with nucleophilic groups such as amines, alcohols, and thiols, which are often present on the surfaces or within the backbones of polymers.

This reactivity allows for the covalent attachment of the cyanopyridine group to a material. The introduction of the cyano group, a strong electron-withdrawing group, can significantly alter the electronic properties of the material. This can be particularly useful in the development of materials for electronics, where tuning the electron affinity of a surface is desirable. Furthermore, the pyridine nitrogen introduces a site for potential coordination with metal ions, opening avenues for the creation of novel catalytic materials or sensors.

While specific research on the use of this compound in polymer functionalization is not extensively documented in publicly available literature, the principles of sulfonyl chloride chemistry suggest its potential in this field. The reaction conditions for such modifications would likely involve a base to scavenge the HCl produced during the reaction and an appropriate solvent that can swell the polymer without dissolving it, ensuring surface-specific modification.

Table 1: Potential Polymer Substrates for Functionalization with this compound

| Polymer Type | Functional Groups | Potential Application of Modified Polymer |

| Poly(allylamine) | Primary amines | Metal ion chelation, catalysis |

| Poly(vinyl alcohol) | Hydroxyl groups | Modified surface energy materials |

| Chitosan | Amines, Hydroxyls | Biomaterials with altered surface properties |

Role in Bioconjugation Techniques

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine. The development of targeted drug delivery systems and sensitive diagnostic tools often relies on the ability to selectively modify proteins, antibodies, or nucleic acids.

The sulfonyl chloride group of this compound can react with the amine groups of lysine (B10760008) residues or the N-terminus of proteins under controlled pH conditions. This reaction forms stable sulfonamide linkages, covalently attaching the cyanopyridine moiety to the biomolecule. The cyano group can then serve as a versatile handle for further chemical modifications. For instance, it can be reduced to an amine for subsequent conjugation or participate in cycloaddition reactions.

In the context of drug delivery, this compound could be used to link a targeting ligand (e.g., an antibody) to a drug-carrying nanoparticle. The pyridine ring itself may also influence the pharmacokinetic properties of the resulting conjugate. For diagnostics, the cyanopyridine group could be used to attach fluorescent dyes or other reporter molecules to a probe, enabling the detection of specific biomarkers.

While the application of this compound in bioconjugation is still an emerging area of research, its chemical properties suggest a promising role. The specific reaction conditions, such as pH, temperature, and stoichiometry, would need to be carefully optimized to ensure selective modification of the biomolecule and preservation of its biological activity.

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. This is particularly important in techniques like liquid chromatography-mass spectrometry (LC-MS), where the ionization efficiency of an analyte can significantly impact its detection sensitivity.

Sulfonyl chlorides are known to be effective derivatization reagents for compounds containing phenolic or amine functional groups. While research specifically detailing the use of this compound is limited, studies on its close analog, pyridine-3-sulfonyl chloride, provide strong evidence for its potential application. Pyridine-3-sulfonyl chloride has been successfully used to derivatize steroidal estrogens, significantly enhancing their detection in LC-MS analysis. nih.gov

The derivatization process involves the reaction of the sulfonyl chloride with the analyte to form a sulfonate ester or sulfonamide. The pyridine ring in the derivative has a high proton affinity, which promotes efficient ionization in electrospray ionization (ESI) mass spectrometry, leading to a significant increase in signal intensity. The presence of the cyano group in this compound, being an electron-withdrawing group, could further influence the fragmentation pattern of the derivatized analyte in the mass spectrometer, potentially providing more structural information.

The derivatization reaction is typically carried out prior to LC-MS analysis. The optimization of reaction parameters, such as the choice of solvent, base catalyst, reaction time, and temperature, is crucial for achieving high derivatization yields and avoiding the formation of byproducts.

Table 2: Comparison of Derivatization Reagents for LC-MS

| Derivatization Reagent | Target Functional Groups | Mechanism of Signal Enhancement |

| Dansyl chloride | Amines, Phenols | Introduction of a fluorescent and easily ionizable group |

| Pyridine-3-sulfonyl chloride | Amines, Phenols | Introduction of a group with high proton affinity |

| This compound (Predicted) | Amines, Phenols | Introduction of a group with high proton affinity and altered fragmentation |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of 6-Cyanopyridine-3-sulfonyl chloride. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts of these protons are significantly influenced by the strong electron-withdrawing nature of both the sulfonyl chloride (-SO₂Cl) group at the C-3 position and the cyano (-CN) group at the C-6 position. This deshielding effect causes the proton signals to appear at a lower field (higher ppm values) compared to unsubstituted pyridine.

The expected pattern would consist of three signals, each integrating to one proton. The proton at the C-2 position, being situated between the ring nitrogen and the sulfonyl chloride group, is expected to be the most deshielded. The proton at C-5, adjacent to the cyano group, would also experience significant downfield shifting. The proton at C-4 would be the least deshielded of the three, but still shifted downfield relative to simple aromatics.

For comparison, the reported ¹H NMR spectrum for the related compound, pyridine-3-sulfonyl chloride, shows signals at approximately δ 9.31 (d), 9.04 (dd), 8.44 (dd), and 7.72 (dd) ppm in CDCl₃. chemicalbook.com The introduction of the cyano group at the C-6 position in this compound would further influence these shifts, particularly for the adjacent H-5 and the distant H-2 and H-4 protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data are predictive and based on the analysis of related structures. Actual values may vary.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | > 9.0 | Doublet (d) |

| H-4 | 8.0 - 8.5 | Doublet of doublets (dd) |

| H-5 | 7.8 - 8.2 | Doublet (d) |

In the ¹³C NMR spectrum of this compound, six distinct signals are expected: five for the carbons of the pyridine ring and one for the cyano carbon. The chemical shifts are governed by the hybridization and the electronic environment of each carbon atom. udel.edu

The carbons directly attached to the electronegative nitrogen (C-2, C-6) and the sulfonyl chloride group (C-3) are expected to be significantly deshielded, appearing at lower fields. The cyano group's carbon (C≡N) typically appears in the 115-120 ppm range. The sp² hybridized carbons of the pyridine ring generally resonate between 120 and 155 ppm. acs.org The carbon atom bearing the sulfonyl chloride group (C-3) would likely be found at the downfield end of this range due to the strong electron-withdrawing effect of the -SO₂Cl moiety.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data are predictive and based on the analysis of related structures. Actual values may vary.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 125 - 130 |

| C-5 | 135 - 140 |

| C-6 | 140 - 145 |

| C≡N | 115 - 120 |

¹⁵N NMR spectroscopy serves as a powerful probe for the electronic structure of nitrogen-containing compounds like this compound. u-szeged.hu Two distinct ¹⁵N signals are expected, one for the pyridine ring nitrogen and one for the cyano group nitrogen. The chemical shifts of these nuclei are highly sensitive to the nature of substituents on the pyridine ring. scispace.com

The pyridine ring nitrogen's chemical shift provides insight into the electronic density at this position. In substituted pyridines, the ¹⁵N chemical shift can vary significantly, and studies have shown that electron-withdrawing groups generally cause a deshielding effect (a shift to higher frequency/ppm). nih.gov The ¹⁵N signal for the cyano group nitrogen is also diagnostic and its position can be influenced by conjugation and electronic effects within the molecule. Comparing the experimental ¹⁵N chemical shifts to those of related cyanopyridines and pyridine N-oxides can aid in confirming the electronic environment and substitution pattern. scispace.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. rsc.org For this compound, with the molecular formula C₆H₃ClN₂O₂S, the theoretical monoisotopic mass of the molecular ion [M] is 201.9580 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very low margin of error (typically < 5 ppm), thus confirming the elemental composition. lcms.cz Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern, with the [M+2]⁺ ion having an intensity approximately one-third that of the molecular ion [M]⁺, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for the analysis of this compound by mass spectrometry.

Electrospray Ionization (ESI) is particularly effective for polar molecules that can be readily ionized in solution. nih.gov Due to the basic nature of the pyridine nitrogen, this compound is expected to ionize efficiently in positive-ion mode ESI to produce a prominent protonated molecule, [M+H]⁺. Studies on the related compound, pyridine-3-sulfonyl chloride, have shown that derivatization with this moiety enhances ESI sensitivity. nih.gov A characteristic fragmentation pathway observed for pyridine sulfonyl derivatives involves the neutral loss of sulfur dioxide (SO₂), which would correspond to a loss of 64 Da from the protonated parent ion. nih.govnih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is well-suited for analyzing less polar, volatile compounds. purdue.edu The ionization process in APCI typically involves proton transfer from reagent gas ions (e.g., protonated water or methanol) to the analyte molecule. helsinki.fiknu.ac.kr Given its pyridine component, the compound is expected to have sufficient proton affinity to be efficiently ionized by APCI, yielding a strong [M+H]⁺ signal. nih.gov APCI-MS is a robust technique for the analysis of various pyridine-containing compounds. nih.gov The fragmentation patterns observed in APCI are often similar to those in ESI, although the extent of fragmentation can differ based on the source conditions.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is a crucial technique for the structural elucidation of this compound by identifying its characteristic functional groups. The IR spectrum displays distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

Key vibrational frequencies for this compound are indicative of its specific functional groups:

Cyano Group (-C≡N): A sharp and intense absorption band is typically observed in the region of 2225 cm⁻¹, which is characteristic of the C≡N stretching vibration. researchgate.net

Sulfonyl Chloride Group (-SO₂Cl): This group gives rise to two prominent stretching vibrations. The asymmetric stretching (νas SO₂) appears at a higher frequency, generally in the 1350-1400 cm⁻¹ range, while the symmetric stretching (νs SO₂) is found at a lower frequency, typically between 1153 and 1190 cm⁻¹. researchgate.net

Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring are observed in the 1645-1546 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. researchgate.net

These characteristic absorption bands collectively provide a unique spectroscopic fingerprint for this compound, allowing for its unambiguous identification.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Cyano (-C≡N) | Stretching | ~2225 |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric Stretching | 1350-1400 |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric Stretching | 1153-1190 |

| Pyridine Ring | C=C and C=N Stretching | 1645-1546 |

| Aromatic C-H | Stretching | >3000 |

X-ray Diffraction Analysis for Solid-State Structure

In a typical XRD experiment, a beam of monochromatic X-rays is directed at a single crystal of the compound. The interaction of the X-rays with the electron clouds of the atoms causes the X-rays to be scattered in specific directions. uci.edu This diffraction pattern is dependent on the regular, repeating arrangement of atoms in the crystal lattice. muni.cz By analyzing the positions and intensities of the diffracted beams, the unit cell dimensions and the symmetry of the crystal can be determined. muni.czisric.org

While a specific crystal structure for this compound is not publicly available in the search results, the general methodology of X-ray diffraction remains the gold standard for its solid-state characterization.

Chromatographic Purity Assessment (HPLC, TLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and quantitative method for determining the purity of a sample. For sulfonyl chlorides, reversed-phase HPLC is commonly employed. A patent for the related compound pyridine-3-sulfonyl chloride details an HPLC method that can be adapted for this compound. patsnap.com

A typical HPLC setup would involve:

Column: A C18 column is often used for separating organic compounds. patsnap.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) is used. patsnap.com The composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.

Detection: A UV detector is commonly used, as the pyridine ring in the molecule absorbs UV light. A detection wavelength around 230-254 nm would be appropriate. patsnap.com

The retention time, the time it takes for the compound to pass through the column, is a characteristic feature. Impurities will have different retention times, and the area of their peaks in the chromatogram is proportional to their concentration, allowing for quantitative purity analysis. amazonaws.com

Table 2: Exemplar HPLC Method Parameters for Sulfonyl Chloride Analysis

| Parameter | Condition |

| Chromatographic Column | ACOSMOSIL C18-MS-II, 5 µm, 4.6 x 250 mm patsnap.com |

| Mobile Phase A | 0.2% Tetrabutylammonium hydroxide (B78521) phosphate buffer (pH 4.5) patsnap.com |

| Mobile Phase B | Acetonitrile patsnap.com |

| Elution Ratio (A:B) | 62:38 patsnap.com |

| Flow Rate | 1 mL/min patsnap.com |

| Column Temperature | 30 °C patsnap.com |

| Detection Wavelength | 230 nm patsnap.com |

Thin-Layer Chromatography (TLC):

TLC is a simpler, faster, and more qualitative chromatographic technique used for monitoring reaction progress and for preliminary purity checks. rsc.org A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. rsc.org The plate is then placed in a developing chamber with a suitable mobile phase (eluent), often a mixture of solvents like ethyl acetate (B1210297) and hexanes. amazonaws.com

As the mobile phase moves up the plate by capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases. This results in the separation of the components into distinct spots. The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Under a given set of conditions, the Rf value is a characteristic of the compound. The presence of multiple spots indicates the presence of impurities. nih.gov

Computational and Theoretical Studies on 6 Cyanopyridine 3 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 6-cyanopyridine-3-sulfonyl chloride at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) calculations are a powerful tool for modeling the electron density distribution within a molecule, which in turn helps in identifying electrophilic and nucleophilic centers. For this compound, the cyano group at the 6-position acts as a strong electron-withdrawing group through conjugation. This effect activates the sulfonyl chloride group toward nucleophilic attack, a key factor in its chemical reactivity.

Computational modeling using DFT can predict both steric and electronic barriers to reactions. For instance, while the electron-deficient pyridine (B92270) ring enhances the rate of sulfonamide formation when reacting with amines, the position of the cyano group might present steric hindrance to bulky nucleophiles. DFT calculations, often employing methods like B3LYP with a 6-31G* basis set, can quantify these effects and predict reaction kinetics. Such studies are crucial for understanding the compound's reactivity in complex chemical systems.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of pyridine, DFT methods such as B3LYP with the 6–31 G(d,p) basis set have been successfully used to perform molecular structure optimization. researchgate.net This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. The optimized geometry is crucial for subsequent computational studies, including molecular docking and reactivity analysis, as it represents the most likely structure of the molecule.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netimist.ma

The sulfonyl chloride moiety of this compound is capable of forming strong hydrogen bonds with amino acid residues in the active sites of enzymes, which can lead to inhibition of their function. Molecular docking studies can simulate these interactions, providing insights into the binding affinity and specificity of the compound for various protein targets. researchgate.net For example, studies on similar cyanopyridine derivatives have used molecular docking to evaluate their inhibitory potential against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase (α-Gly). researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Analysis

In silico ADMET prediction is a computational approach to assess the pharmacokinetic and toxicological properties of a compound. researchgate.netnih.gov This analysis is a critical step in early-stage drug discovery, as it helps to identify potential liabilities of a drug candidate before it undergoes expensive and time-consuming experimental testing. udhtu.edu.ua

For derivatives containing sulfonamide and pyridine moieties, ADMET prediction analyses are performed to evaluate their drug-likeness. researchgate.net These studies often use computational models to predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.govudhtu.edu.ua For instance, the freely accessible SwissADME web server can be used to compute various physicochemical properties and predict ADMET parameters. nih.gov Drug-likeness is often assessed using criteria such as Lipinski's rule of five, which evaluates molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov Such analyses have been performed on related sulfonamide derivatives to confirm their potential as drug candidates. researchgate.net

Mechanistic Studies through Computational Chemistry

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. acs.org The mechanism of action of this compound is primarily dictated by the high electrophilicity of the sulfonyl chloride group, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamides, sulfonate esters, or sulfonothioates, depending on the nucleophile.

Computational studies can be employed to model the transition states and reaction pathways of these transformations. For example, in the context of dearomatization reactions of pyridines, computational and mechanistic studies have provided insights into the reactivity and enantioselectivity of catalytic processes. acs.org Similarly, for reactions involving this compound, computational methods can elucidate the role of catalysts and predict the regioselectivity of reactions. These studies are invaluable for optimizing reaction conditions and designing novel synthetic routes.

Future Research Directions and Emerging Opportunities for 6 Cyanopyridine 3 Sulfonyl Chloride

The strategic importance of 6-cyanopyridine-3-sulfonyl chloride as a versatile building block in medicinal chemistry and materials science is well-established. Its unique molecular architecture, featuring a reactive sulfonyl chloride group and an electron-withdrawing nitrile on a pyridine (B92270) scaffold, presents a fertile ground for future research and innovation. This section outlines key areas of prospective research, from sustainable synthesis and novel reactivity to expanded applications in biology and advanced materials.

Q & A

Q. What are the recommended methods for synthesizing 6-Cyanopyridine-3-sulfonyl chloride, and how can reaction conditions be optimized?

Answer: The synthesis of sulfonyl chlorides often involves chlorosulfonation reactions. For analogous compounds like 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, chlorosulfonic acid is added to the precursor at 0°C, followed by gradual warming to room temperature. Critical variables include:

- Temperature control : Rapid exothermic reactions may degrade sensitive functional groups like the cyano group.

- Reagent stoichiometry : Excess chlorosulfonic acid ensures complete conversion but requires careful quenching (e.g., ice-water) to isolate the product .

- Purification : Crude products are often washed with cold water to remove acidic residues. For this compound, analogous protocols should be adapted, with adjustments for the electron-withdrawing cyano group, which may alter reactivity .

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Handling : Use fume hoods and personal protective equipment (PPE) due to its reactivity as a sulfonyl chloride. Avoid exposure to moisture, which can hydrolyze the compound to sulfonic acids .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C. Desiccants like silica gel should be included to prevent hydrolysis .

- Safety protocols : Immediate neutralization of spills with sodium bicarbonate is recommended. Consult safety data sheets (SDS) for pyridine-3-sulfonyl chloride analogs, which highlight similar hazards .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the pyridine ring structure and sulfonyl chloride moiety. The cyano group’s electron-withdrawing effect shifts adjacent proton signals downfield .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity. Use acetonitrile/water gradients to resolve degradation products .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS verifies molecular weight (C₆H₃ClN₂O₂S: theoretical 218.6 g/mol). Fragmentation patterns help confirm substituent positions .

Advanced Research Questions

Q. How does the electronic nature of the cyano group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The cyano group at the 6-position exerts a strong electron-withdrawing effect via conjugation, activating the sulfonyl chloride toward nucleophilic attack. Key considerations:

- Reactivity with amines : The electron-deficient pyridine ring accelerates sulfonamide formation. Compare kinetics with non-cyano analogs (e.g., 6-chloropyridine-3-sulfonyl chloride) to quantify rate enhancements .

- Steric effects : The cyano group’s position may hinder access to the sulfonyl chloride in bulky nucleophiles. Computational modeling (DFT) can predict steric and electronic barriers .

Q. What strategies can be employed to resolve contradictory data regarding the compound’s stability under varying pH conditions?

Answer:

- Controlled hydrolysis studies : Monitor degradation via HPLC at pH 2–12. Buffer solutions (e.g., phosphate, acetate) isolate pH-specific degradation pathways. Hydrolysis products (e.g., sulfonic acids) can be identified using LC-MS .

- Kinetic analysis : Pseudo-first-order rate constants at different pH values reveal stability thresholds. For example, sulfonyl chlorides typically hydrolyze rapidly above pH 7 .

- Temperature dependence : Arrhenius plots (k vs. 1/T) differentiate pH effects from thermal degradation .

Q. How can computational chemistry models predict the reactivity or interaction of this compound with biological targets?

Answer:

- Docking simulations : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase, a common sulfonamide target). The cyano group’s electron density can be mapped to predict binding affinity .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess membrane permeability. Compare with experimental LogP values for validation .

- QM/MM calculations : Hybrid quantum mechanics/molecular mechanics models elucidate reaction mechanisms, such as sulfonamide bond formation in biological systems .

Methodological Notes

- Data interpretation : Cross-reference experimental results with analogous compounds (e.g., 6-nitropyridine-3-sulfonyl chloride) to account for electronic and steric variations .

- Contradiction resolution : Replicate conflicting studies under standardized conditions (e.g., fixed temperature, solvent) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。